molecular formula C18H16N4S B294181 6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294181
M. Wt: 320.4 g/mol
InChI Key: PMVFDSVKMUCAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DMMT, is a heterocyclic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts by inhibiting the activity of enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease. 6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to bind to GABA receptors, which are involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects
6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, emotion, and cognition. 6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, there are also limitations to its use. The compound is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. This can make it challenging to administer the compound in vivo.

Future Directions

There are several future directions for research on 6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods to produce the compound in higher yields. Another area of research is the investigation of the compound's potential as a treatment for other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, more studies are needed to determine the long-term safety and efficacy of 6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in humans.

Synthesis Methods

6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using different methods, including the reaction of 2-mercaptobenzimidazole with 1,1-diphenylethylamine and 3-methyl-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of 2-mercaptobenzimidazole with 1,1-diphenylethanol and 3-methyl-1,2,4-triazole under acidic conditions. Both methods have been successful in producing DMNT in moderate to high yields.

Scientific Research Applications

6-(1,1-Diphenylethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, anticancer, and anticonvulsant properties. The compound has also been found to be effective in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

6-(1,1-diphenylethyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-13-19-20-17-22(13)21-16(23-17)18(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3

InChI Key

PMVFDSVKMUCAMX-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C(C)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=NN=C2N1N=C(S2)C(C)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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